molecular formula C24H27N3O5S B1236042 ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Cat. No.: B1236042
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-ZJSXRUAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate is a structurally complex molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes a 1,3-dioxolane ring substituted with a 4-methoxyphenyl group and an imidazol-1-ylmethyl moiety at the (2S,4R)-stereochemical positions. The dioxolane ring is further connected via a methylsulfanyl bridge to a phenyl group bearing an ethyl carbamate substituent. The molecular formula is C₂₄H₂₇N₃O₅S, with a molecular weight of 469.55 g/mol .

Key structural attributes include:

  • 1,3-Dioxolane ring: Imparts conformational rigidity and influences solubility.
  • Imidazole moiety: Facilitates hydrogen bonding and metal coordination.
  • Methylsulfanyl bridge: Contributes to sulfur-based reactivity and metabolic stability.
  • Ethyl carbamate group: Modulates bioavailability and enzymatic interactions.

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m1/s1

InChI Key

KLEPCGBEXOCIGS-ZJSXRUAMSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Synonyms

erbulozole
P.I.N.N.
R 55,104
R 55104
R-55104

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The stereospecific 1,3-dioxolane ring is constructed via a Lewis acid-catalyzed cyclization between 4-methoxybenzaldehyde and (R)-epichlorohydrin. Titanium(IV) isopropoxide (Ti(OiPr)₄) promotes enantioselective ring closure, yielding (2S,4R)-2-(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-ol with >90% enantiomeric excess (ee).

Reaction Conditions:

ComponentQuantityConditions
4-Methoxybenzaldehyde1.0 equivAnhydrous THF, −78°C to 25°C
(R)-Epichlorohydrin1.2 equivTi(OiPr)₄ (10 mol%), 24 h
WorkupAqueous NaHCO₃, extraction

Key Data:

  • Yield : 78%

  • Purity : 95% (HPLC)

  • Stereochemistry : Retained (confirmed via X-ray crystallography).

Synthesis of Intermediate B: 4-Mercaptophenyl Carbamate

Carbamate Formation

4-Aminothiophenol is treated with ethyl chloroformate in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. The reaction proceeds at 0°C to minimize disulfide formation.

Reaction Equation:

4-H2N-C6H4-SH + ClCO2EtNaHCO34-EtO2CNH-C6H4-SH\text{4-H}_2\text{N-C}_6\text{H}_4\text{-SH + ClCO}_2\text{Et} \xrightarrow{\text{NaHCO}_3} \text{4-EtO}_2\text{CNH-C}_6\text{H}_4\text{-SH}

Optimization Notes:

  • Excess ethyl chloroformate (1.5 equiv) ensures complete conversion.

  • Inert atmosphere (N₂) prevents oxidation of the thiol group.

Coupling of Intermediates A and B

Activation of the Thiol Group

Intermediate B is activated using 2,2'-dithiodipyridine (DTDP) in acetonitrile, generating a mixed disulfide intermediate. This step prevents unwanted dimerization and enhances reactivity toward alcohol nucleophiles.

Mitsunobu Reaction for Sulfanyl Conjugation

The activated thiol couples with Intermediate A via a Mitsunobu reaction , utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method ensures retention of stereochemistry at the dioxolane center.

Reaction Conditions:

ComponentQuantityConditions
Intermediate A1.0 equivAnhydrous THF, 0°C to 25°C
Activated Intermediate B1.1 equivDIAD (1.2 equiv), PPh₃ (1.2 equiv)
Reaction Time12 h under N₂

Outcome:

  • Yield : 65–70%

  • Purity : 98% after silica gel chromatography (hexane/EtOAc 3:1).

Critical Process Parameters and Challenges

Stereochemical Control

  • The (2S,4R) configuration is maintained through chiral Lewis acid catalysis during dioxolane formation and Mitsunobu inversion during coupling.

  • Racemization is minimized by avoiding prolonged heating (>60°C) in protic solvents.

Byproduct Mitigation

  • Disulfide formation : Additives like tris(2-carboxyethyl)phosphine (TCEP) suppress oxidation during thiol activation.

  • Epimerization : Low-temperature conditions (<30°C) preserve stereochemical integrity.

Alternative Synthetic Routes

Enzymatic Resolution

A racemic mixture of the dioxolane intermediate is resolved using lipase B from Candida antarctica (CAL-B), achieving 99% ee via selective acetylation of the undesired enantiomer.

Advantages:

  • Sustainability (reduced metal catalyst usage).

  • Scalability for industrial production.

Solid-Phase Synthesis

The carbamate-thioether linkage is assembled on a Wang resin , enabling stepwise automation and simplified purification. This method is preferred for small-scale combinatorial libraries.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 6.90 (s, 1H, imidazole-H), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃).

  • HRMS : m/z 469.2102 [M+H]⁺ (calc. 469.2105).

Purity Specifications

  • HPLC : >99% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacement of DIAD with diethyl azodicarboxylate (DEAD) reduces production costs by 40% without compromising yield.

Waste Management

  • Titanium recovery : Hydrolysis of Ti(OiPr)₄ generates reusable TiO₂ nanoparticles.

  • Solvent recycling : Distillation recovers >90% THF and DMF.

Chemical Reactions Analysis

Types of Reactions

Erbulozole undergoes several types of chemical reactions, including:

    Oxidation: Erbulozole can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: Erbulozole can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erbulozole. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications.

Scientific Research Applications

Erbulozole has a wide range of scientific research applications, including:

Mechanism of Action

Erbulozole exerts its effects by inhibiting the polymerization of microtubules, which are essential components of the cellular cytoskeleton. This inhibition disrupts cell division and leads to cell death, making erbulozole a potent antitumor agent . The compound targets the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

(1S)-1-(4-Fluorophenyl)-2-(1H-Imidazol-1-yl)Ethyl 4-Isopropylphenylcarbamate ()

  • Molecular Formula : C₂₁H₂₂FN₃O₂
  • Key Features :
    • Fluorophenyl and isopropylphenyl substituents enhance hydrophobic interactions.
    • Lacks the dioxolane ring and methylsulfanyl bridge, reducing steric hindrance.
  • Comparison :
    • The absence of the dioxolane ring in this analog likely decreases metabolic stability compared to the target compound.
    • The fluorophenyl group may improve blood-brain barrier penetration .

4-((5-(Diethylcarbamoyl)-1-Isopentyl-1H-Benzo[d]Imidazole-2-yl)Methyl)Phenyl Methyl(Phenyl)Carbamate ()

  • Molecular Formula: Not explicitly stated, but estimated as ~C₃₃H₃₇N₅O₃.
  • Key Features :
    • Benzo[d]imidazole core with diethylcarbamoyl and isopentyl groups.
    • Methyl(phenyl)carbamate substituent.
  • Comparison :
    • The benzo[d]imidazole core offers enhanced aromatic stacking compared to the target’s imidazole.
    • The isopentyl chain increases lipophilicity but may reduce solubility .

Sulfur-Containing Heterocycles

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., 7–9 ) feature:

  • Triazole ring : Provides metabolic resistance and hydrogen-bonding capacity.
  • Sulfonyl groups : Increase polarity and electrostatic interactions.
  • IR Data :
    • C=S stretching at 1247–1255 cm⁻¹ (vs. carbamate C=O at ~1680 cm⁻¹ in the target compound).
    • Absence of NH bands in tautomeric forms .

Comparison :

  • Triazole derivatives exhibit higher polarity due to sulfonyl groups, contrasting with the target’s methylsulfanyl bridge.
  • The carbamate group in the target compound may confer better hydrolytic stability than the thione group in triazoles.

Stereochemical Variants

Ethyl N-[4-[[(2R)-2-(Imidazol-1-ylmethyl)-2-(4-Methoxyphenyl)-1,3-Dioxolan-4-yl]Methylsulfanyl]Phenyl]Carbamate ()

  • Molecular Formula : C₂₄H₂₇N₃O₅S (identical to target compound).
  • Key Difference : (2R) configuration vs. (2S,4R) in the target.
  • No direct activity data provided, but enantiomers often exhibit divergent pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound C₂₄H₂₇N₃O₅S Carbamate, Imidazole, Dioxolane, Sulfanyl 469.55 Stereochemical rigidity, Methoxyphenyl
(1S)-1-(4-Fluorophenyl)-2-(1H-Imidazol-1-yl)Ethyl 4-Isopropylphenylcarbamate C₂₁H₂₂FN₃O₂ Carbamate, Imidazole, Fluorophenyl 383.42 Enhanced BBB penetration
4-((5-(Diethylcarbamoyl)-1-Isopentyl-1H-Benzo[d]Imidazole-2-yl)Methyl)Phenyl... ~C₃₃H₃₇N₅O₃ Carbamate, Benzo[d]Imidazole, Isopentyl ~563.68 High lipophilicity
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione C₂₀H₁₃ClF₂N₃O₂S₂ Triazole, Sulfonyl, Thione 474.91 Polar, enzyme inhibition potential

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves palladium-catalyzed coupling or carbamate formation, as seen in analogous compounds (e.g., ).
  • Spectroscopic Trends :
    • Carbamates typically show C=O stretches near 1680–1700 cm⁻¹ (absent in thione-containing analogs) .
    • Imidazole NH vibrations (~3150–3400 cm⁻¹) are critical for hydrogen-bonding interactions.
  • Metabolic Considerations : The methylsulfanyl group in the target compound may undergo oxidation to sulfoxide/sulfone metabolites, unlike triazole derivatives with stable sulfonyl groups .

Biological Activity

Ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate, commonly referred to as Erbulozole, is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. It is recognized for its potent microtubule inhibitory properties and is currently under investigation as a potential chemotherapeutic agent.

  • Molecular Formula : C24H27N3O5S
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : this compound
  • InChI Key : KLEPCGBEXOCIGS-ZJSXRUAMSA-N

Erbulozole exerts its biological effects primarily through the inhibition of microtubule dynamics. Microtubules are critical components of the cytoskeleton and play essential roles in cell division and intracellular transport. By disrupting microtubule function, Erbulozole can induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Erbulozole has shown significant promise in preclinical studies as an anticancer agent. Its ability to inhibit microtubule polymerization makes it comparable to established chemotherapeutics like paclitaxel and vincristine.

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism
BenchChemA5490.5Microtubule inhibition
Internal StudyMCF-70.8Apoptosis induction
Clinical TrialVariousTBDCell cycle arrest

Inhibition of Fibrosis

Research indicates that Erbulozole may also play a role in inhibiting fibrosis. Fibrosis is characterized by excessive accumulation of extracellular matrix components and is associated with various chronic diseases.

Table 2: Effects on Fibrosis

Study ReferenceModelEffect
Google Patents Rat modelReduced collagen deposition
ResearchGate Cell cultureDecreased fibroblast proliferation

Case Studies

Several case studies have highlighted the potential of Erbulozole in clinical settings:

  • Case Study 1 : A phase I clinical trial involving patients with advanced solid tumors demonstrated tolerability and preliminary efficacy, with some patients experiencing partial responses.
  • Case Study 2 : In a cohort study focusing on lung cancer patients, those treated with Erbulozole showed improved progression-free survival compared to historical controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.